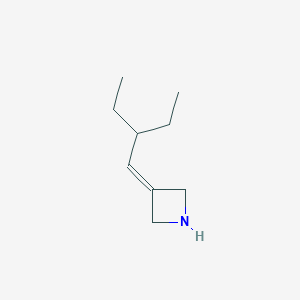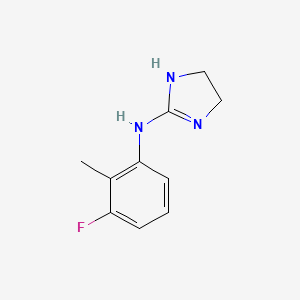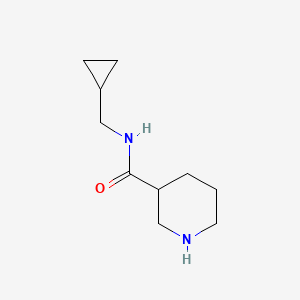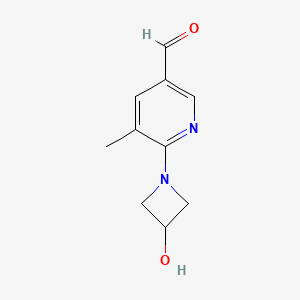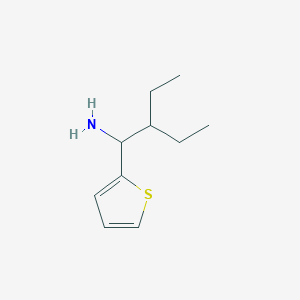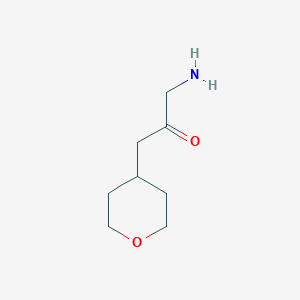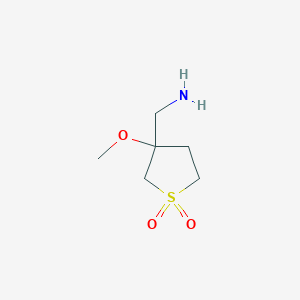
1-Propanoylpyrrolidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanoylpyrrolidine-2-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a propanoyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: 1-Propanoylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and functional group transformations are applied. Industrial production would likely involve optimizing reaction conditions for yield and purity, using scalable processes and cost-effective reagents.
化学反応の分析
Types of Reactions: 1-Propanoylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield pyrrolidin-2-ones, while reduction can produce corresponding alcohols.
科学的研究の応用
1-Propanoylpyrrolidine-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 1-Propanoylpyrrolidine-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The propanoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
類似化合物との比較
Pyrrolidine-2-carbaldehyde: Shares the pyrrolidine ring and aldehyde group but lacks the propanoyl substitution.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, commonly used in organic synthesis.
Prolinol: A hydroxylated derivative of pyrrolidine, known for its use in asymmetric synthesis.
Uniqueness: 1-Propanoylpyrrolidine-2-carbaldehyde is unique due to the presence of both the propanoyl and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in medicinal chemistry .
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
1-propanoylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h6-7H,2-5H2,1H3 |
InChIキー |
IXNYNWGUTSGKAH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CCCC1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)
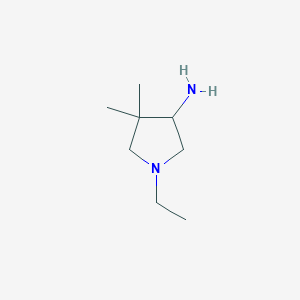
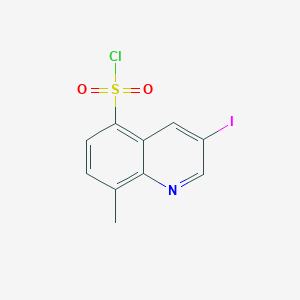
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
